

# Application Notes and Protocols for Dosimetry Calculation Methods in $^{177}\text{Lu}$ -OncoACP Therapy

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## Compound of Interest

Compound Name: OncoACP3

Cat. No.: B15562980

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## Introduction

$^{177}\text{Lu}$ -OncoACP is an innovative radiopharmaceutical agent under development for the treatment of metastatic prostate cancer. It comprises the small molecule **OncoACP3**, which targets Acid Phosphatase 3 (ACP3) with high affinity, labeled with the radioisotope Lutetium-177 ( $^{177}\text{Lu}$ ). ACP3 is a phosphatase highly expressed in prostate cancer, making it a promising target for precision radiotherapy. Preclinical studies have indicated a high and selective accumulation of  $^{177}\text{Lu}$ -OncoACP in tumor tissues, with minimal uptake in normal organs, suggesting a favorable therapeutic window.[1][2]

Accurate and patient-specific dosimetry is paramount for the safe and effective clinical implementation of  $^{177}\text{Lu}$ -OncoACP therapy. Dosimetry allows for the quantification of the absorbed radiation dose in tumors and critical organs, which is essential for optimizing treatment efficacy while minimizing toxicity.[3][4] This document provides a comprehensive overview of the recommended dosimetry calculation methods for  $^{177}\text{Lu}$ -OncoACP therapy, including detailed experimental protocols and data presentation guidelines.

## Dosimetry Principles for $^{177}\text{Lu}$ -OncoACP Therapy

The dosimetry of  $^{177}\text{Lu}$ -OncoACP is based on the Medical Internal Radiation Dose (MIRD) formalism, which calculates the absorbed dose to a target organ from the activity in a source organ.[3][5] The primary methodology involves quantitative Single Photon Emission Computed

Tomography (SPECT) combined with Computed Tomography (CT) imaging to determine the biodistribution and pharmacokinetics of the radiopharmaceutical.

Lutetium-177 is well-suited for dosimetry as it emits both therapeutic beta particles and gamma photons (113 keV and 208 keV) that can be imaged.<sup>[1]</sup> This allows for the direct visualization and quantification of the radiopharmaceutical's distribution in the body over time.

## Experimental Protocols

### Patient Preparation

- **Informed Consent:** Obtain written informed consent from the patient before any procedure.
- **Hydration:** Instruct the patient to maintain adequate hydration before and after the administration of <sup>177</sup>Lu-OncoACP to facilitate clearance from non-target tissues.
- **Medication Review:** Review the patient's current medications to identify any potential interactions.

### <sup>177</sup>Lu-OncoACP Administration and SPECT/CT Imaging

- **Dose Calibrator Calibration:** Ensure the dose calibrator is calibrated for <sup>177</sup>Lu.
- **Radiopharmaceutical Administration:** Administer a precisely known activity of <sup>177</sup>Lu-OncoACP intravenously. The typical therapeutic activity is approximately 7.4 GBq (200 mCi), but this may vary based on the clinical trial protocol.<sup>[6][7]</sup>
- **Imaging Schedule:** Acquire whole-body planar and SPECT/CT images at multiple time points post-injection to accurately characterize the uptake and clearance of the radiopharmaceutical. A recommended schedule includes imaging at 4, 24, 48, and 72 hours post-injection.<sup>[7][8]</sup> Some protocols may extend to 168 hours (7 days) for improved accuracy.<sup>[9][10]</sup>
- **SPECT/CT Acquisition Parameters:**
  - **Collimator:** Use a medium-energy collimator.<sup>[6]</sup>

- Energy Windows: Set the primary energy window at 208 keV (e.g.,  $208 \text{ keV} \pm 10\%$ ) and scatter windows for correction.[\[1\]](#)[\[6\]](#)
- SPECT Acquisition: Acquire 96 projections (48 per detector head) with a 128x128 matrix. [\[6\]](#)
- CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization.

## Image Reconstruction and Analysis

- Image Reconstruction: Reconstruct the SPECT images using an iterative algorithm (e.g., OSEM) with corrections for attenuation (using the CT data), scatter, and resolution recovery. [\[6\]](#)[\[11\]](#)
- Image Registration: Co-register the SPECT/CT images from all time points to a reference scan (e.g., the first time point).
- Volume of Interest (VOI) Delineation: Draw VOIs on the CT images for tumors and relevant organs at risk (e.g., kidneys, salivary glands, liver, spleen, and red marrow).
- Activity Quantification: Determine the total activity within each VOI at each time point. This requires a pre-calibrated system to convert SPECT counts to activity (in Becquerels).

## Pharmacokinetic Modeling and Absorbed Dose Calculation

- Time-Activity Curve (TAC) Generation: Plot the activity in each VOI as a function of time and fit the data to a suitable mathematical model (e.g., mono-exponential or bi-exponential) to generate TACs.
- Time-Integrated Activity (TIA): Calculate the area under the TAC for each source organ to determine the total number of disintegrations (TIA).
- Absorbed Dose Calculation: Use a commercially available software package (e.g., OLINDA/EXM) or in-house developed software to calculate the absorbed dose to each target organ using the MIRD formalism. This involves multiplying the TIA by pre-calculated S-

values (absorbed dose per unit cumulated activity).[3][10] Voxel-level dosimetry, which provides a more detailed dose distribution, can also be performed using dose-voxel kernels. [12]

## Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 1: Patient Demographics and Administered Activity

Parameter	Value
Patient ID	XXX
Age (years)	XX
Weight (kg)	XX
Administered Activity (GBq)	X.X
Date of Administration	YYYY-MM-DD

Table 2: Pharmacokinetic Data for <sup>177</sup>Lu-OncoACP

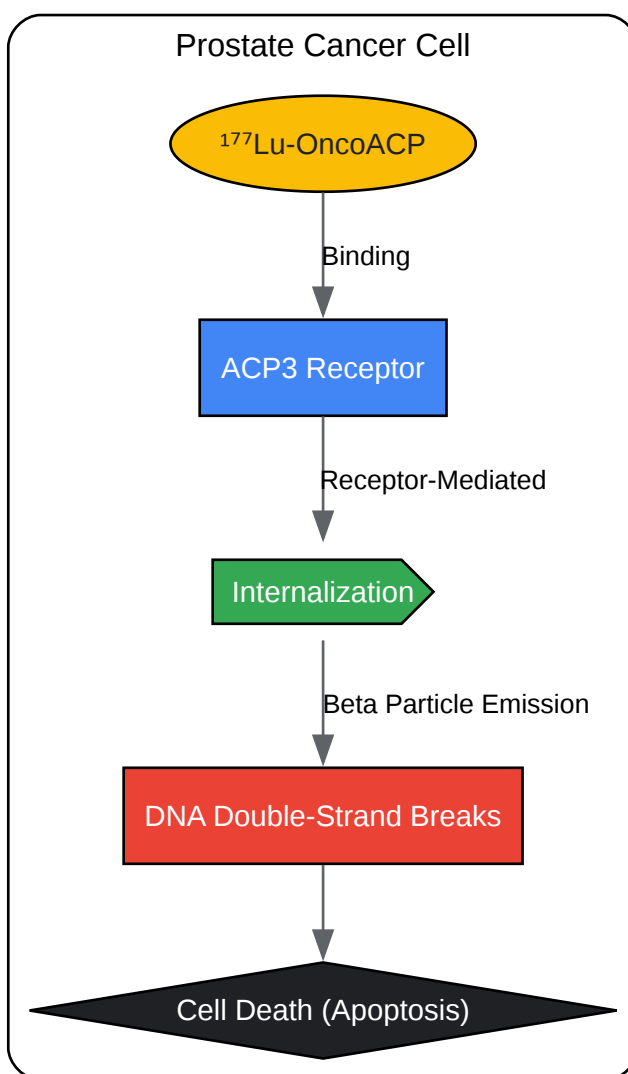
Organ/Tumor	Uptake at 4h (%IA)	Effective Half-life (hours)	Time-Integrated Activity (MBq-h/MBq)
Tumor 1	X.X	XX.X	XX.X
Tumor 2	X.X	XX.X	XX.X
Kidneys	X.X	XX.X	XX.X
Salivary Glands	X.X	XX.X	XX.X
Liver	X.X	XX.X	XX.X
Spleen	X.X	XX.X	XX.X
Red Marrow	X.X	XX.X	XX.X

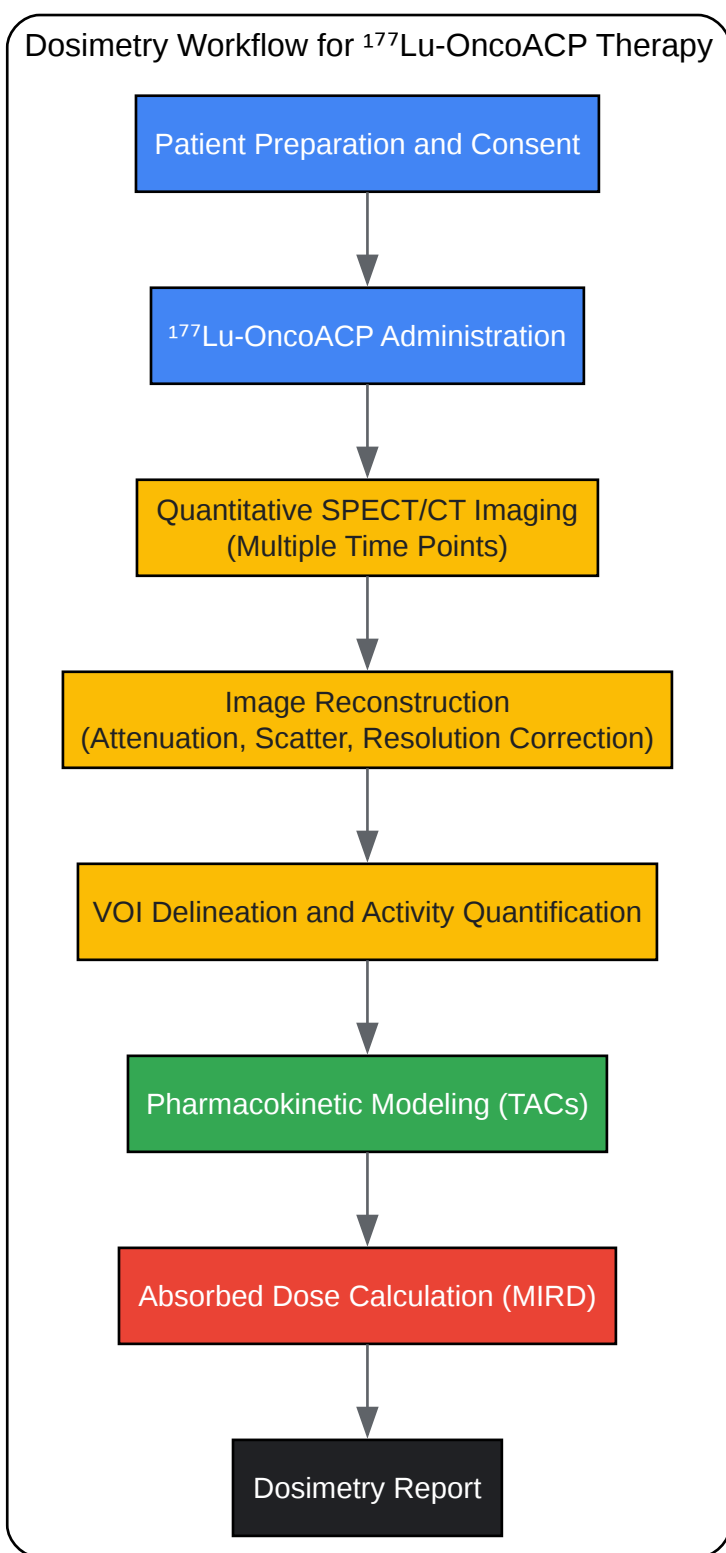
Table 3: Absorbed Dose Estimates for <sup>177</sup>Lu-OncoACP Therapy

Organ/Tumor	Absorbed Dose per Administered Activity (Gy/GBq)	Total Absorbed Dose (Gy)
Tumor 1	X.XX	XX.X
Tumor 2	X.XX	XX.X
Kidneys	X.XX	XX.X
Salivary Glands	X.XX	XX.X
Liver	X.XX	XX.X
Spleen	X.XX	XX.X
Red Marrow	X.XX	XX.X

Visualizations

Signaling Pathway





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